

Application Notes and Protocols for Flucetosulfuron in Rice Weed Management

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Flucetosulfuron*

Cat. No.: *B1672862*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flucetosulfuron is a post-emergence sulfonylurea herbicide demonstrating broad-spectrum activity against a variety of weeds prevalent in rice cultivation.^{[1][2]} As a member of the sulfonylurea class, its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme.^{[3][4]} This enzyme is critical in the biosynthetic pathway of branched-chain amino acids such as valine, leucine, and isoleucine.^[5] Its inhibition leads to chlorosis and ultimately the death of apical meristems in susceptible weed species. **Flucetosulfuron** is effective at low application rates and can be applied to both the soil and foliage in transplanted and direct-seeded rice.

Application Rates and Efficacy

The recommended application rate of **flucetosulfuron** for effective weed control in rice typically ranges from 15 to 30 grams of active ingredient per hectare (g a.i./ha). Several studies have demonstrated that application rates of 20, 25, and 30 g a.i./ha provide excellent control of grasses, sedges, and broadleaf weeds.

Table 1: Efficacy of Flucetosulfuron in Wet-Seeded Rice

Application Rate (g a.i./ha)	Application Timing (Days After Sowing - DAS)	Key Findings	Reference(s)
20, 25, 30	2-3, 10-12, 18-20	Application at 10-12 and 18-20 DAS provided better weed control and higher grain yield than at 2-3 DAS.	
25	10-12	Recorded the highest grain yield (8.33 t/ha), comparable to hand weeding.	
20, 30	10-12	Grain yield was statistically on par with the 25 g/ha application.	

Table 2: Efficacy of Flucetosulfuron in Transplanted and Direct-Seeded Rice

Application Rate (g a.i./ha)	Rice Cultivation Method	Key Findings	Reference(s)
25	Transplanted	Consistently good control of grasses, sedges, and broadleaf weeds.	
30	Transplanted	On par with 25 g/ha in terms of weed control and grain yield.	
15 - 30	Direct-Seeded	Effective control of a broad spectrum of weeds.	
25	Direct-Seeded	Registered consistently good control of all weed categories.	

Weed Control Spectrum

Flucetosulfuron is effective against a wide range of common weeds in rice paddies.

Table 3: Weed Species Controlled by Flucetosulfuron

Weed Category	Species	Application Rate (g a.i./ha) for Control	Reference(s)
Grasses	<i>Echinochloa crus-galli</i>	15 - 30	
	<i>Echinochloa colona</i>	15 - 30	
	<i>Leptochloa chinensis</i>	25	
Sedges	<i>Cyperus difformis</i>	10 - 20	
	<i>Cyperus iria</i>	15 - 30	
	<i>Fimbristylis miliacea</i>	10 - 20	
	<i>Scirpus juncoides</i>	10 - 20	
	<i>Scirpus mucronatus</i>	10 - 20	
Broadleaf Weeds	<i>Alisma spp.</i>	10 - 20	
	<i>Monochoria vaginalis</i>	10 - 20	
	<i>Ludwigia parviflora</i>	15 - 30	
	<i>Eclipta prostrata</i>	15 - 30	
	<i>Alternanthera sessilis</i>	15 - 30	
	<i>Marsilea quadrifolia</i>	15 - 30	

Experimental Protocols

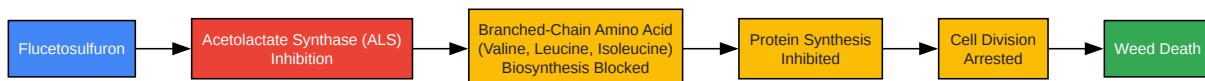
The following outlines a generalized experimental protocol for evaluating the bio-efficacy of **flucetosulfuron** in rice, based on methodologies reported in the literature.

Experimental Design and Treatments

- Design: Randomized Complete Block Design (RCBD) with three to four replications.
- Plot Size: Standard plot sizes, for example, 3.1 x 3.1 meters, can be used.
- Treatments:

- **Flucetosulfuron** at varying application rates (e.g., 20, 25, 30 g a.i./ha).
- **Flucetosulfuron** at different application timings (e.g., 2-3, 10-12, 18-20 DAS/DAT).
- Control treatments:
 - Weed-free (manual hand weeding at regular intervals, e.g., 20 and 40 DAS/DAT).
 - Weedy check (no weed control).
- Standard herbicide check for comparison (e.g., Bispyribac-sodium, Azimsulfuron).

Herbicide Application


- Formulation: **Flucetosulfuron** is often available as a 10% Water Dispersible Granule (WG).
- Application Method: Use a calibrated sprayer (e.g., knapsack sprayer) with a suitable nozzle to ensure uniform coverage of the plots. The spray volume should be standardized (e.g., 500 L/ha).

Data Collection and Analysis

- Weed Density and Dry Weight: At specified intervals after application (e.g., 15, 30, 45, 60 DAS/DAT), place a quadrat (e.g., 0.25 m²) randomly in each plot to count and identify weed species. The collected weeds should be dried in an oven at a specified temperature (e.g., 70°C) until a constant weight is achieved to determine the dry weight.
- Phytotoxicity Assessment: Visually assess the rice crop for any signs of phytotoxicity such as stunting, yellowing, or necrosis at regular intervals after herbicide application. A rating scale (e.g., 0-10, where 0 is no injury and 10 is complete crop death) can be used.
- Crop Yield and Yield Attributes: At harvest, measure yield parameters such as the number of productive tillers, panicle length, number of grains per panicle, and the grain and straw yield from a designated net plot area.
- Statistical Analysis: The collected data should be subjected to Analysis of Variance (ANOVA) appropriate for the experimental design (RCBD).

Signaling Pathways and Experimental Workflows

Diagram 1: Mechanism of Action of Flucetosulfuron

[Click to download full resolution via product page](#)

Caption: Flucetosulfuron's mechanism of action in weeds.

Diagram 2: Experimental Workflow for Flucetosulfuron Efficacy Testing

[Click to download full resolution via product page](#)

Caption: Workflow for evaluating **flucetosulfuron** efficacy.

Safety and Residual Effects

- Crop Safety: Studies have generally reported good crop safety with **flucetosulfuron** application in rice, with no significant phytotoxicity observed at the recommended doses.

- Residual Effects: Research on the residual effects of **flucetosulfuron** indicates that it does not leave toxic residues in the soil that would harm succeeding crops like green gram. Bioassays are a cost-effective method for detecting potential herbicide residues.
- Environmental Impact: **Flucetosulfuron** is considered safe for the soil microbial population, which is an important indicator of soil health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. cropandweed.com [cropandweed.com]
- 3. isws.org.in [isws.org.in]
- 4. Flucetosulfuron (Ref: LGC 42153) [sitem.herts.ac.uk]
- 5. Photodegradation of Flucetosulfuron, a Sulfonylurea-Based Herbicide in the Aqueous Media Is Influenced by Ultraviolet Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Flucetosulfuron in Rice Weed Management]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1672862#flucetosulfuron-application-rates-for-weed-control-in-rice>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com